(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride

Beschreibung

Background and Significance of (2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine Hydrochloride

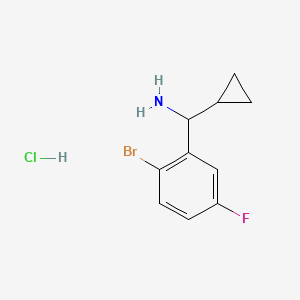

This compound (CAS No. 1956332-80-1) is a halogenated aromatic amine derivative with a molecular formula of C₁₀H₁₂BrClFN and a molecular weight of 280.56 g/mol. Its structure comprises a cyclopropyl group bonded to a methanamine backbone, which is further attached to a 2-bromo-5-fluorophenyl aromatic ring (Figure 1). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

The compound’s significance lies in its structural features:

- Bromine and fluorine substituents : These halogens influence electronic properties and binding interactions, potentially enhancing selectivity in biological targets.

- Cyclopropane ring : The strained three-membered ring introduces conformational rigidity, which can optimize receptor binding and metabolic stability.

This compound is part of a broader class of fluorinated cyclopropylmethylamines investigated for central nervous system (CNS) drug development, particularly as serotonin receptor modulators. Its design aligns with strategies to improve blood-brain barrier penetration and resistance to oxidative metabolism.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrClFN |

| Molecular Weight | 280.56 g/mol |

| SMILES | NC(C1=CC(F)=CC=C1Br)C2CC2.[H]Cl |

| CAS Number | 1956332-80-1 |

Historical Development and Research Milestones

The synthesis of fluorinated cyclopropane derivatives emerged in the early 2000s, driven by the need for CNS-active compounds with improved pharmacokinetics. Key milestones include:

- Cyclopropanation techniques : Transition metal-catalyzed [2+1] cycloadditions using diazo compounds and vinyl fluorides enabled efficient construction of the cyclopropane core. For example, Cu(acac)₂-mediated reactions with ethyl diazoacetate yielded racemic mixtures of trans- and cis-isomers, which were resolved chromatographically.

- Fluorination strategies : Bromofluorination of styrenes using N-bromosuccinimide (NBS) and Et₃N·3HF introduced fluorine atoms at critical positions, enhancing electronic and steric profiles.

- Pharmacological optimization : Early analogs demonstrated potent 5-HT₂C receptor agonism, but selectivity over 5-HT₂B remained a challenge. The introduction of fluorine at the benzylic position in this compound was hypothesized to reduce off-target activity.

Recent advances include asymmetric synthesis routes to produce enantiopure forms, critical for studying stereochemical effects on receptor binding. For instance, chiral HPLC separation of N-Boc-protected precursors allowed isolation of active enantiomers with nanomolar affinity for 5-HT₂C.

Current Knowledge Gaps and Research Motivations

Despite progress, several unresolved questions persist:

- Stereochemical impacts : The biological activity of individual enantiomers of this compound remains uncharacterized. Molecular docking studies suggest that trans-isomers may better complement the 5-HT₂C receptor’s aromatic cage, but experimental validation is lacking.

- Metabolic fate : While fluorination improves stability, the compound’s hepatic metabolism and potential reactive intermediates are undocumented.

- Target selectivity : Preliminary data on related analogs show 100-fold selectivity for 5-HT₂C over 5-HT₂A/B, but quantitative structure-activity relationship (QSAR) models for bromine-fluorine substitutions are underdeveloped.

Future research should prioritize:

- In vivo efficacy studies : Testing in animal models of depression or obesity to validate therapeutic potential.

- Isotopic labeling : Using ¹⁸F or ¹¹C isotopes for positron emission tomography (PET) imaging to assess brain penetration.

- Computational modeling : Leveraging cryo-EM structures of 5-HT₂C to predict binding modes and guide analog design.

Eigenschaften

Molekularformel |

C10H12BrClFN |

|---|---|

Molekulargewicht |

280.56 g/mol |

IUPAC-Name |

(2-bromo-5-fluorophenyl)-cyclopropylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H11BrFN.ClH/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |

InChI-Schlüssel |

YYUFXRXQENOQQJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(C2=C(C=CC(=C2)F)Br)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Table 1: Representative Hydrogenation Reaction Parameters and Outcomes

| Parameter | Range / Value | Notes |

|---|---|---|

| Methanol amount (relative) | 5–30 times weight of nitrobenzene | Solvent volume |

| Raney nickel catalyst loading | 0.02–0.5 times weight | Catalyst amount |

| Bromine inhibitor loading | 0.01–0.2 times weight | Thanomin, hexahydroaniline, or morpholine |

| Hydrogen pressure | 0.8–1.2 MPa | Controlled for optimal reduction |

| Temperature | 40–50 °C | Mild hydrogenation conditions |

| Methanol removal distillation | 10–50 °C, <2500 Pa | Vacuum distillation |

| Washing cycles | 2–4 times | With pure water |

| Crystallization temperature | 0–10 °C | For product precipitation |

| Product purity | 99.1–99.4% | By GC or HPLC |

| Yield | 80–87% | After drying |

This method is notable for its low material consumption, high purity, and ease of scale-up for continuous production.

Final Conversion to Hydrochloride Salt

The free base (2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine is typically converted to the hydrochloride salt for enhanced stability and solubility:

-

- Dissolve the free amine in an appropriate solvent such as ethanol or ether.

- Add stoichiometric or slight excess of hydrochloric acid (HCl) solution or gas.

- Precipitation of the hydrochloride salt occurs, which is then isolated by filtration.

- Drying under vacuum yields the pure hydrochloride salt.

Stock Solution Preparation:

For experimental or application purposes, stock solutions of the hydrochloride salt are prepared at defined concentrations, ensuring reproducibility in biological or chemical assays.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome / Notes |

|---|---|---|---|

| 1. Hydrogenation of nitrobenzene | 2-Bromo-5-fluoronitrobenzene → 2-Bromo-5-fluoroaniline | Methanol, Raney Ni, H2, 40–50 °C, 0.8–1.2 MPa | High purity aniline intermediate, 80–87% yield |

| 2. Cyclopropylmethanamine formation | Introduction of cyclopropyl group to aniline | Reductive amination or substitution methods | Formation of (2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine |

| 3. Hydrochloride salt formation | Conversion of free amine to HCl salt | HCl in solvent, precipitation | Stable hydrochloride salt form |

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclopropyl Ring Reactions: The cyclopropyl ring can participate in ring-opening reactions under certain conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomerism

a. Positional Isomers

- (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine Hydrochloride (CAS: 2703746-34-1): This positional isomer swaps the bromine and fluorine substituents (Br at C5, F at C2). The altered substitution pattern may influence steric and electronic interactions with biological targets.

b. Para-Substituted Analogues

- (1-(4-Bromophenyl)cyclopropyl)methanamine Hydrochloride (CAS: 1208915-57-4):

Lacks the fluorine substituent and positions bromine at the para position. The absence of fluorine (an electron-withdrawing group) may increase electron density on the phenyl ring, altering receptor interaction profiles compared to the target compound .

c. Alkoxy-Substituted Analogues

- (+)-1-[(1S,2S)-2-[2-(Allyloxy)-5-fluorophenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine Hydrochloride ((+)-40): Features an allyloxy group at C2 and a methoxybenzylamine side chain.

b. Molecular Weight and Solubility

- Target Compound : Estimated molecular weight ~290 g/mol (C₁₀H₁₀BrFClN).

- Comparison :

Pharmacological Activity

a. Serotonin Receptor Selectivity

- Target Compound : Predicted to exhibit 5-HT2C agonism due to structural parallels with compounds in and . The ortho-bromo substituent may enhance selectivity over 5-HT2A, reducing side effects like cardiovascular toxicity .

- Comparison: Compound 39 (): A quinoline-substituted analogue shows reduced 5-HT2C selectivity due to bulkier aromatic systems .

b. Steric and Electronic Effects

- The target compound’s electron-withdrawing Br/F substituents reduce phenyl ring electron density, favoring interactions with hydrophobic receptor pockets. In contrast, alkoxy-substituted analogues (e.g., (+)-40) may engage in hydrogen bonding, altering binding kinetics .

Biologische Aktivität

(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H12BrClF

- Molecular Weight : 307.57 g/mol

- CAS Number : [not specified in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various neurological and psychiatric disorders.

Potential Mechanisms:

- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, thus increasing the availability of neurotransmitters in the synaptic cleft.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic neurotransmission.

- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting that it may inhibit tumor growth through apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.

Study 1: Antidepressant Activity

A study conducted on a series of bromo- and fluoro-substituted phenyl compounds revealed that this compound showed significant improvement in behavioral tests indicative of antidepressant activity when administered to mice. The compound increased the levels of serotonin and norepinephrine in the brain, supporting its potential use as an antidepressant agent.

Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented in Table 1.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A (e.g., Fluoxetine) | Antidepressant | SSRI - increases serotonin levels |

| Compound B (e.g., Bupropion) | Antidepressant | NDRI - inhibits norepinephrine uptake |

| Compound C (e.g., Tamoxifen) | Antitumor | Estrogen receptor antagonist |

| This compound | Potential antidepressant & antitumor | Modulates neurotransmitter systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.